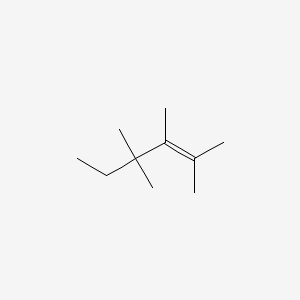
2-Hexene, 2,3,4,4-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4-Tetramethylhex-2-ene is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The structure of 2,3,4,4-Tetramethylhex-2-ene includes four methyl groups attached to a hexene backbone, making it a highly branched molecule. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,4,4-Tetramethylhex-2-ene can be synthesized through several methods. One common approach involves the alkylation of 2,3,4,4-Tetramethylpentane with a suitable alkylating agent under acidic conditions. Another method includes the dehydrohalogenation of 2,3,4,4-Tetramethylhexane using a strong base such as potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, 2,3,4,4-Tetramethylhex-2-ene can be produced via catalytic dehydrogenation of 2,3,4,4-Tetramethylhexane. This process typically involves the use of a metal catalyst such as platinum or palladium at elevated temperatures and pressures to facilitate the removal of hydrogen atoms and form the double bond.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,4-Tetramethylhex-2-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: The compound can be reduced to form 2,3,4,4-Tetramethylhexane using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the carbon backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: 2,3,4,4-Tetramethylhexane.
Substitution: Halogenated derivatives of 2,3,4,4-Tetramethylhex-2-ene.
Applications De Recherche Scientifique
2,3,4,4-Tetramethylhex-2-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems as a hydrophobic carrier molecule.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 2,3,4,4-Tetramethylhex-2-ene in chemical reactions typically involves the interaction of the double bond with various reagents. The double bond can act as a nucleophile, attacking electrophilic species, or as an electrophile, reacting with nucleophiles. The presence of multiple methyl groups can influence the reactivity by providing steric hindrance and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,4-Tetramethylpentane: Lacks the double bond present in 2,3,4,4-Tetramethylhex-2-ene.
2,3,4,4-Tetramethylhexane: Saturated analog of 2,3,4,4-Tetramethylhex-2-ene.
2,3,4,4-Tetramethylbut-2-ene: Similar structure but with a shorter carbon chain.
Uniqueness
2,3,4,4-Tetramethylhex-2-ene is unique due to its highly branched structure and the presence of a double bond, which imparts distinct reactivity compared to its saturated analogs. The steric hindrance from the methyl groups also affects its chemical behavior, making it a valuable compound for studying the effects of branching on reaction mechanisms.
Propriétés
Numéro CAS |
67634-13-3 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
2,3,4,4-tetramethylhex-2-ene |
InChI |
InChI=1S/C10H20/c1-7-10(5,6)9(4)8(2)3/h7H2,1-6H3 |
Clé InChI |
DZDNSWFWQXTWAM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


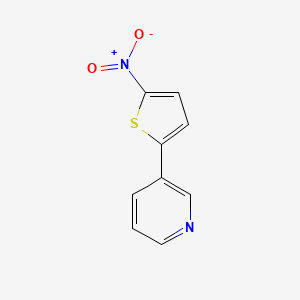
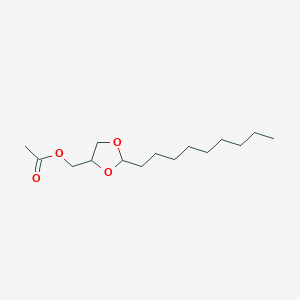
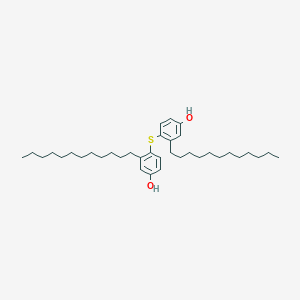
![2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane](/img/structure/B13782529.png)
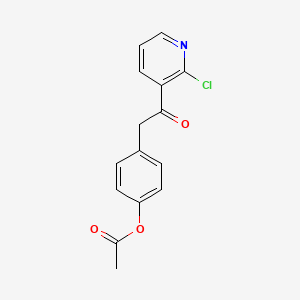

![4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13782540.png)
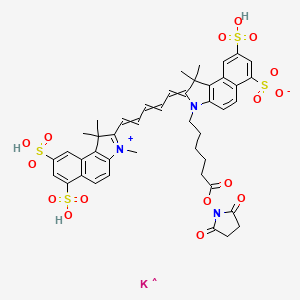
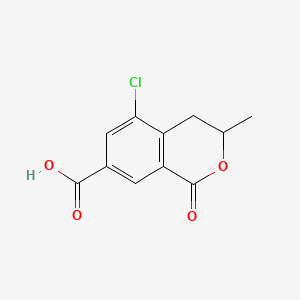
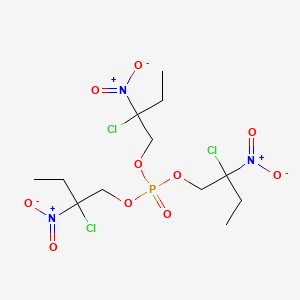
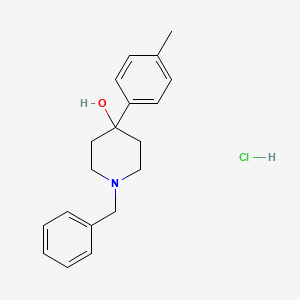
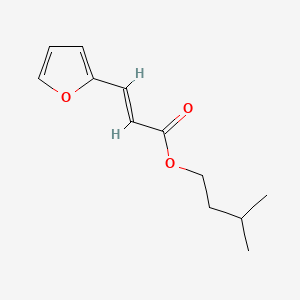
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)

